molecular formula C12H16O4 B11766885 Ethyl 2-(2,6-dimethoxyphenyl)acetate

Ethyl 2-(2,6-dimethoxyphenyl)acetate

Cat. No.: B11766885
M. Wt: 224.25 g/mol
InChI Key: CDNFCKYCSCQDRG-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethoxyphenyl)acetate is an ester derivative of phenylacetic acid featuring two methoxy (-OCH₃) groups at the 2 and 6 positions of the aromatic ring. The compound’s structure combines the lipophilic ethyl ester moiety with the electron-donating methoxy substituents, which influence its electronic, steric, and solubility properties. Esters of this class are frequently utilized as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable reactivity and functional group compatibility .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-(2,6-dimethoxyphenyl)acetate

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-10(14-2)6-5-7-11(9)15-3/h5-7H,4,8H2,1-3H3

InChI Key

CDNFCKYCSCQDRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-dimethoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2,6-dimethoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2,6-Dimethoxyphenyl)acetic acid.

    Reduction: 2-(2,6-Dimethoxyphenyl)ethanol.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,6-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy groups on the phenyl ring can also influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties. Key comparisons include:

  • Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): This analog substitutes a fluorine atom at the 4-position, introducing electronegativity and polarizability. The fluorine atom enhances metabolic stability and may increase binding affinity in biological systems compared to the non-fluorinated parent compound. Molecular formula: C₁₂H₁₅FO₄ .
  • Ethyl 2-(3,5-dimethoxyphenyl)acetate (CAS 65976-77-4) :
    Symmetrical 3,5-dimethoxy substitution creates a meta-directing electronic profile, contrasting with the ortho-dominated steric hindrance in the 2,6-isomer. This difference impacts reactivity in electrophilic substitution reactions and solubility in polar solvents .

  • The para-substitution also enhances resonance stabilization of the aromatic ring .

Functional Group Variations

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :
    Replacing the ester with an amide group (as in Rip-B) increases hydrogen-bonding capacity and thermal stability (melting point: 90°C). Amides are less prone to hydrolysis than esters, making them preferable in drug design for prolonged activity .

  • Ethyl 2-phenylacetoacetate (CAS 5413-05-8): The acetoacetate group introduces a β-keto ester functionality, enabling keto-enol tautomerism. This property is exploited in Claisen condensations and as a precursor for amphetamine synthesis, unlike the simpler acetate backbone of the target compound .
  • Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate :
    Incorporation of an oxadiazole ring enhances rigidity and bioactivity, often seen in antimicrobial or antiviral agents. The heterocycle alters electronic distribution and metabolic pathways compared to purely aromatic systems .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents Physical State Key Properties
Ethyl 2-(2,6-dimethoxyphenyl)acetate (Target) C₁₂H₁₆O₄ 2,6-di-OCH₃ Likely liquid High lipophilicity, steric hindrance
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ 2,6-di-OCH₃, 4-F Liquid Enhanced polarity, metabolic stability
Ethyl 2-(3,5-dimethoxyphenyl)acetate C₁₂H₁₆O₄ 3,5-di-OCH₃ Liquid Symmetric substitution, meta-directing
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 3,4-di-OCH₃, amide Solid (90°C) High thermal stability, bioactive

Research Findings

Electronic and Steric Effects

  • Ortho vs. Meta Methoxy Substitution : 2,6-Dimethoxy groups create significant steric hindrance, reducing reaction rates in nucleophilic acyl substitution compared to meta-substituted analogs. This hindrance also impacts crystal packing, as seen in Rip-B’s solid-state structure .
  • Fluorine Substitution : The 4-fluoro analog (CAS 1193392-97-0) exhibits increased dipole moments, improving solubility in aqueous-organic mixtures. Fluorine’s electronegativity may also modulate cytochrome P450 interactions, altering metabolic pathways .

Functional Group Influence

  • Ester vs. Amide : Esters (e.g., target compound) are more labile under acidic or basic conditions, whereas amides (e.g., Rip-B) resist hydrolysis, making them suitable for oral drug formulations .
  • Heterocyclic Modifications : Oxadiazole-containing derivatives (e.g., ) demonstrate enhanced binding to enzymatic targets due to π-stacking and hydrogen-bonding interactions .

Biological Activity

Ethyl 2-(2,6-dimethoxyphenyl)acetate is a compound with notable biological activities that have garnered attention in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies that highlight its potential therapeutic applications.

This compound can be synthesized through various methods, often involving the reaction of 2,6-dimethoxyphenylacetic acid with ethanol in the presence of an acid catalyst. The compound's structure includes a phenyl ring substituted with two methoxy groups, contributing to its lipophilicity and biological activity.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the disruption of microtubule formation, leading to cell cycle arrest and apoptosis.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1160.66Microtubule disruption
MCF-70.75Apoptosis induction
A5490.80Cell cycle arrest

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In studies involving BV-2 microglial cells, the compound demonstrated significant anti-inflammatory effects at low concentrations (0.01 µM), suggesting potential applications in neurodegenerative diseases.

Case Study: Neuroinflammation
A study investigated the effects of this compound on neuroinflammation. The results showed that the compound reduced the production of pro-inflammatory cytokines in activated microglial cells, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the positioning and nature of substituents on the phenyl ring. Modifications to the methoxy groups or the ester functionality can significantly alter its potency and selectivity.

Table 2: Structure-Activity Relationship Studies

Compound VariantIC50 (µM)Observations
Ethyl 2-(3-methoxyphenyl)acetate1.20Reduced potency compared to parent compound
Ethyl 2-(4-methoxyphenyl)acetate0.90Slightly increased activity
Ethyl 2-(5-methylphenyl)acetate1.50Significant loss of activity

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